N-Cyano-1-(3-bromophenyl)ethanimine
Description
N-Cyano-1-(3-bromophenyl)ethanimine is an imine derivative featuring a cyano group (-CN) attached to the nitrogen atom and a 3-bromophenyl substituent. Ethanimines generally adopt (Z)/(E) isomeric configurations due to the C=N bond, which influences their stereochemical and electronic properties .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethylidenecyanamide |
InChI |
InChI=1S/C9H7BrN2/c1-7(12-6-11)8-3-2-4-9(10)5-8/h2-5H,1H3 |
InChI Key |
WSKAKVQAFGZGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
(a) Chalcone Derivatives
Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) share the 3-bromophenyl group but differ in their α,β-unsaturated ketone backbone. These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values of 422.22 ppm (C3) and 22.41 ppm (C4), highlighting the impact of electron-donating substituents (e.g., isopropyl) on potency . In contrast, the ethanimine’s N-cyano group is strongly electron-withdrawing, which may alter charge distribution and binding interactions compared to chalcones.
(b) Cyclopropene Carboxamides
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () contains a strained cyclopropene ring and a carboxamide group. However, the carboxamide’s hydrogen-bonding capacity contrasts with the ethanimine’s planar, conjugated C=N system.
(c) Palladium-Coupled Amines
describes palladium-catalyzed coupling of 3-bromoaniline with olefins to generate amines like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine. Such methods could hypothetically apply to synthesizing N-cyano-1-(3-bromophenyl)ethanimine by substituting the olefin with a cyano-containing precursor.
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